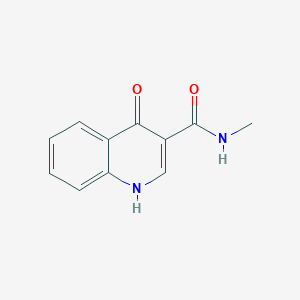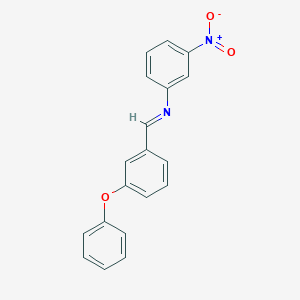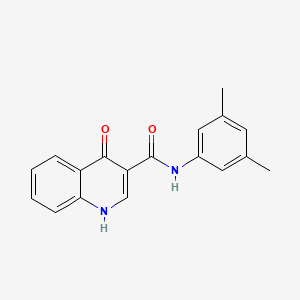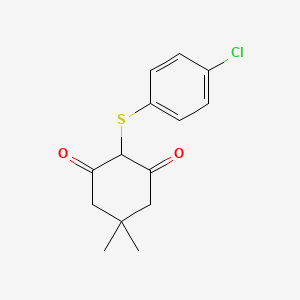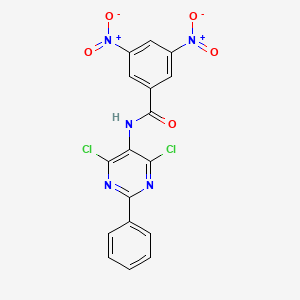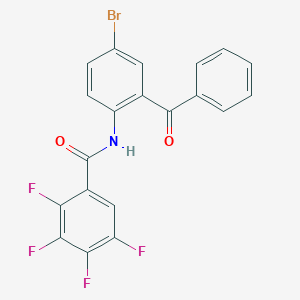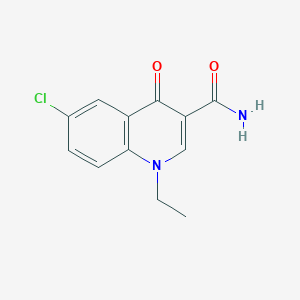
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide, also known as DTB-T, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of triazole-based compounds and has shown promising results in various biological applications.
作用機序
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide exerts its biological effects by inhibiting the activity of several enzymes and proteins, including but not limited to, HDAC6, HSP90, and PAK4. By inhibiting these enzymes and proteins, this compound can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis by inhibiting the activity of HDAC6 and PAK4. Inflammatory cells, this compound can reduce the production of pro-inflammatory cytokines by inhibiting the activity of HSP90. In neurons, this compound can protect against oxidative stress and reduce the production of reactive oxygen species.
実験室実験の利点と制限
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various biological applications. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research of 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide. One potential direction is to investigate the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its use in various biological applications.
合成法
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzonitrile with tert-butylamine, followed by the reaction with sodium azide and copper (I) iodide to form 3,5-ditert-butyl-4-azido-benzonitrile. The final step involves the reaction of 3,5-ditert-butyl-4-azido-benzonitrile with 1,2,4-triazole-4-amine in the presence of palladium (II) acetate and triphenylphosphine to form this compound.
科学的研究の応用
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-16(2,3)13-7-12(8-14(9-13)17(4,5)6)15(22)20-21-10-18-19-11-21/h7-11H,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKVGBFRVHABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NN2C=NN=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)

